2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃N·HCl and a molecular weight of 183.68 g/mol. It is categorized as a tetrahydroisoquinoline derivative, characterized by a bicyclic structure that includes a saturated isoquinoline ring system. The compound appears as a hygroscopic solid and is soluble in water, which makes it suitable for various applications in chemical and biological research .
The chemical behavior of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be analyzed through various reactions:
Research indicates that 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits several biological activities:
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has various applications across different fields:
Interaction studies involving 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride focus on its effects on various biological targets:
Several compounds share structural similarities with 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-1,2,3,4-tetrahydroisoquinoline HCl | C₁₀H₁₃N·HCl | Exhibits different receptor affinity profiles. |
| 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N·HCl | Contains a methoxy group that alters solubility. |
| 8-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N·HCl | Known for enhanced neuroprotective effects. |
The uniqueness of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its specific methyl substitution pattern and its resultant biological activities compared to these similar compounds. Its distinct interactions with neurotransmitter systems may provide insights into novel therapeutic approaches for treating mood disorders and neurodegenerative diseases .
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits characteristic thermodynamic properties that define its behavior under various conditions. The compound demonstrates thermal stability up to its melting point of greater than 150°C [1], indicating robust intermolecular interactions within the crystalline lattice structure.
The thermodynamic parameters of related tetrahydroisoquinoline compounds have been extensively studied through calorimetric methods [2] [3]. Critical thermodynamic properties include enthalpy of vaporization, which varies significantly with temperature, and heat capacity values that follow predictable temperature-dependent trends characteristic of heterocyclic organic compounds [2] [3].
Vapor pressure measurements indicate extremely low volatility, with values of 0.0±1.0 mmHg at 25°C [4], suggesting minimal vapor phase presence under standard conditions. This low vapor pressure contributes to the compound's stability during storage and handling procedures.
| Property | Value | Temperature Range | Reference |
|---|---|---|---|
| Melting Point | >150°C | Atmospheric pressure | [1] |
| Boiling Point (predicted) | 324.8±42.0°C | Atmospheric pressure | |
| Vapor Pressure | 0.0±1.0 mmHg | 25°C | [4] |
| Density (predicted) | 1.198 g/cm³ | 20°C | [6] |
The kinetic properties of 2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are influenced by its molecular conformation and electronic structure. The compound exhibits predictable reaction kinetics in substitution reactions, with the nitrogen center serving as the primary nucleophilic site .
¹H Nuclear Magnetic Resonance analysis of 2-methyl-1,2,3,4-tetrahydroisoquinoline provides definitive structural confirmation [8] [9]. In deuterated chloroform at 400 MHz, the spectrum reveals characteristic signals: a singlet at δ 2.48 ppm corresponding to the N-methyl group (3H), triplet signals at δ 2.72 and δ 2.95 ppm representing the ethylene bridge protons (2H each), a singlet at δ 3.61 ppm for the benzylic methylene protons (2H), and aromatic multiplets between δ 7.02-7.15 ppm (4H) [8] [9].
¹³C Nuclear Magnetic Resonance spectroscopy at 100 MHz provides detailed carbon environment information [8] [9]. Key carbon signals appear at δ 29.1 ppm (aromatic CH₂CH₂), δ 46.0 ppm (NCH₃), δ 52.8 ppm (NCH₂CH₂), δ 57.9 ppm (aromatic CH₂N), and δ 125.6-134.5 ppm for aromatic carbons [8] [9].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 2.48 | s | 3H | NCH₃ |
| ¹H | 2.72 | t | 2H | NCH₂CH₂ |
| ¹H | 2.95 | t | 2H | NCH₂CH₂ |
| ¹H | 3.61 | s | 2H | NCH₂C_ar |
| ¹H | 7.02-7.15 | m | 4H | CH_ar |
Infrared spectroscopic analysis reveals characteristic vibrational modes indicative of the tetrahydroisoquinoline structure [10] [11]. Primary absorption bands include N-H stretching vibrations, aliphatic and aromatic C-H stretching modes, and aromatic C=C stretching frequencies that confirm the presence of the benzene ring system [10] [11].
Electron ionization mass spectrometry provides fragmentation patterns consistent with the molecular structure [12] [13]. The molecular ion peak appears at m/z 147 [M-Cl]⁺, with characteristic fragments at m/z 146 [M-HCl]⁺ and m/z 131 [M-CH₃-HCl]⁺, confirming the molecular composition and providing insight into fragmentation pathways [12] [13].
Fluorescence excitation and emission spectroscopy of tetrahydroisoquinoline derivatives reveals two distinct absorption bands at 36,781 and 36,884 cm⁻¹ [14]. These bands correspond to inequivalent conformers with different hydrogen atom orientations at the nitrogen center, providing valuable information about molecular dynamics and conformational preferences [14].
The crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline has been definitively determined through X-ray crystallographic analysis, revealing formation of a trihydrate structure [15] [16] [9]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters: a = 16.1791(19) Å, b = 5.9209(6) Å, c = 12.5007(14) Å, and β = 106.093(5)° [15] [16] [9].
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P21/c | - |
| Unit Cell Volume | 1150.6(2) ų | ±0.2 ų |
| Z | 4 | - |
| Calculated Density | 1.162 Mg m⁻³ | - |
| Residual Factor | 0.041 | - |
Selected bond lengths and angles confirm typical tetrahydroisoquinoline geometry [15] [9]. The nitrogen atom exhibits tetrahedral coordination with bond angles ranging from 109.43(8)° to 112.77(8)°, indicating sp³ hybridization [15] [9]. Key bond distances include N1—C1 = 1.4678(14) Å, N1—C6 = 1.4671(13) Å, and N1—C2 = 1.4708(14) Å [15] [9].
The trihydrate structure incorporates three water molecules per organic molecule, comprising 27 mass % of the total crystal [15] [16] [9]. An extensive hydrogen bonding network stabilizes the crystal structure, with water molecules forming bridges between organic units [15] [9]. Primary hydrogen bonds include O1—H1D···N1 (2.7394(12) Å), O1—H1E···O2 (2.7635(12) Å), and additional water-water interactions [15] [9].
The tetrahydroisoquinoline ring system adopts a half-boat conformation characterized by Cremer-Pople parameters: total puckering amplitude QT = 0.5067(11) Å, azimuthal angle φ = 133.22(12)°, and zenithal angle θ = 208.82(18)° [15] [9]. This conformation is consistent with other reported tetrahydroisoquinoline derivatives [15] [9].
Topological Polar Surface Area (TPSA) calculations yield a value of 43.7 Ų [17], indicating moderate polarity suitable for biological applications. This TPSA value suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for aqueous solubility [17].
Partition Coefficient (LogP) values range from 1.98 to 2.30 [4] [18] [19], indicating balanced lipophilic-hydrophilic properties. The LogD value of -1.58 [18] reflects pH-dependent partitioning behavior, while LogSw of -1.79 [18] provides estimates of aqueous solubility under physiological conditions.
| Computational Parameter | Value | Method/Reference |
|---|---|---|
| TPSA | 43.7 Ų | Calculated [17] |
| LogP | 1.98-2.30 | Multiple methods [4] [18] [19] |
| LogD | -1.58 | pH 7.4 [18] |
| LogSw | -1.79 | Aqueous solubility [18] |
| Molecular Refractivity | 50.69 | Calculated [20] |
Hydrogen bonding analysis reveals one hydrogen bond acceptor and one hydrogen bond donor [18], consistent with the tertiary amine nitrogen and potential protonation site. The absence of rotatable bonds contributes to conformational rigidity and predictable molecular behavior [18].
Predicted pKa values of 8.80±0.20 [21] indicate basic character typical of tertiary amines, with protonation occurring readily under physiological pH conditions. This basicity influences solubility, stability, and potential biological interactions.
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates variable stability depending on environmental conditions [1] . Under recommended storage conditions (-20°C, sealed container, moisture protection) [1], the compound maintains chemical integrity with minimal degradation over extended periods.
Acidic conditions (pH <2, HCl treatment at 60°C) promote formation of debrominated analogs with 42% degradation yield . Basic conditions (sodium hydroxide treatment at 80°C) lead to ring-opened amine derivatives with 37% degradation . Oxidative stress (hydrogen peroxide treatment at 40°C) produces sulfoxide and sulfone byproducts with 29% degradation yield .
| Degradation Condition | Primary Products | Yield | Mechanism |
|---|---|---|---|
| Acidic (pH <2, 60°C) | Debrominated analogs | 42% | Electrophilic substitution |
| Basic (NaOH, 80°C) | Ring-opened derivatives | 37% | Nucleophilic attack |
| Oxidative (H₂O₂, 40°C) | Sulfoxide/sulfone products | 29% | Oxidation |
Thermal stability extends to temperatures exceeding 150°C [1], beyond which thermal decomposition occurs through multiple pathways. The compound should be protected from excessive heat during synthesis, purification, and storage operations to prevent unwanted degradation reactions.
While specific photodegradation studies have not been extensively reported, general storage recommendations include protection from light exposure [1]. Moisture sensitivity requires sealed storage conditions to prevent hydrolysis and related degradation processes [1].